Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16509914
InChI: InChI=1S/C28H37N3O5/c1-28(2,3)36-27(34)31-16-14-22(15-17-31)25(32)30-24(18-20-8-6-5-7-9-20)26(33)29-19-21-10-12-23(35-4)13-11-21/h5-13,22,24H,14-19H2,1-4H3,(H,29,33)(H,30,32)
SMILES:
Molecular Formula: C28H37N3O5
Molecular Weight: 495.6 g/mol

Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16509914

Molecular Formula: C28H37N3O5

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate -

Specification

Molecular Formula C28H37N3O5
Molecular Weight 495.6 g/mol
IUPAC Name tert-butyl 4-[[1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C28H37N3O5/c1-28(2,3)36-27(34)31-16-14-22(15-17-31)25(32)30-24(18-20-8-6-5-7-9-20)26(33)29-19-21-10-12-23(35-4)13-11-21/h5-13,22,24H,14-19H2,1-4H3,(H,29,33)(H,30,32)
Standard InChI Key PMSYKQVORGNIOG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, tert-butyl 4-[[1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate, reflects its intricate substitution pattern . Its molecular formula, C28H37N3O5, corresponds to a molecular weight of 495.6 g/mol . The structural backbone comprises:

  • A piperidine ring substituted at the 4-position with a carbamoyl group.

  • A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen.

  • An (S)-configured phenylethyl side chain bearing a 4-methoxybenzyl carbamate moiety.

Stereochemical Configuration

The (1S) stereocenter introduces chirality, critical for potential enantioselective interactions in biological systems. Computational models predict that this configuration influences the molecule’s three-dimensional conformation, particularly the spatial orientation of the phenyl and 4-methoxybenzyl groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC28H37N3O5
Molecular Weight495.6 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
InChIKeyPMSYKQVORGNIOG-UHFFFAOYSA-N

Synthetic Considerations and Reactivity

Stability and Functional Group Reactivity

  • Boc Group: Labile under acidic conditions (e.g., HCl in dioxane), enabling selective deprotection.

  • Carbamates: Resistant to nucleophilic attack under physiological pH, enhancing metabolic stability.

  • Ether Linkage (4-Methoxy): Electron-donating methoxy group influences aromatic electrophilic substitution patterns.

Spectroscopic Characterization

Predicted NMR Signatures

  • 1H NMR:

    • δ 1.42 ppm (s, 9H, Boc tert-butyl).

    • δ 3.76 ppm (s, 3H, methoxy group).

    • δ 4.75 ppm (m, 1H, piperidine C4-H).

    • Aromatic protons between δ 6.80–7.60 ppm.

  • 13C NMR:

    • δ 155–160 ppm (carbamate and carbamoyl carbonyls).

    • δ 80 ppm (Boc quaternary carbon).

Mass Spectrometric Fragmentation

Electrospray ionization (ESI-MS) would yield a predominant [M+H]+ ion at m/z 496.3. Characteristic fragments include:

  • Loss of tert-butoxy group (−56 Da).

  • Cleavage of the piperidine-carbamoyl bond (−101 Da).

PropertyValueMethod
LogP (octanol-water)3.2 ± 0.5XLOGP3
Topological PSA81.3 ŲPubChem
GI AbsorptionHighSwissADME

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